3-pyrrolidin-1-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
Overview
Description
4-Pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines pyrrolidine, tetrahydropyrido, thieno, and pyrimidine moieties, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of pyridine and pyrimidine derivatives or through multicomponent synthesis . The reaction conditions often include the use of strong bases, solvents like dimethylformamide, and elevated temperatures to facilitate the formation of the desired heterocyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-Pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Thieno[3,2-d]pyrimidine: Shares the thieno and pyrimidine moieties but differs in the arrangement of the rings.
Uniqueness
4-Pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-pyrrolidin-1-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-2-6-17(5-1)12-11-9-3-4-14-7-10(9)18-13(11)16-8-15-12/h8,14H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIKHIZVPLVKKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C4=C(CNCC4)SC3=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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